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Introduction
N-acylphosphatidylethanolamines (NAPEs) are a class of phospholipids that serve as

precursors to N-acylethanolamines (NAEs), a group of bioactive lipids involved in a variety of

physiological processes in plants, including seed germination, root development, and defense

against pathogens. The synthesis of NAPE is catalyzed by the enzyme N-

acylphosphatidylethanolamine synthase (NAPE-synthase), which transfers an acyl group to the

head group of phosphatidylethanolamine (PE). This technical guide provides an in-depth

overview of the discovery and characterization of NAPE synthase in plants, with a focus on the

key experimental data and methodologies.

The initial identification and characterization of NAPE synthase activity in plants was performed

in cotton seedlings.[1] Later, a candidate gene, At1g78690, was identified in Arabidopsis

thaliana and characterized as an acyl-CoA dependent NAPE synthase.[2] However,

subsequent research has presented conflicting evidence, suggesting that At1g78690 may

function as a lysoglycerophospholipid O-acyltransferase. This guide will present the evidence

for both proposed functions, providing a comprehensive resource for researchers in this field.
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Purification and Characterization of NAPE Synthase
from Cotton Seedlings
The purification of a membrane-bound NAPE synthase from cotton seedlings was a pivotal

step in understanding this enzyme in plants. The following table summarizes the key

quantitative data from this purification process.

Purification
Step

Total
Protein
(mg)

Total
Activity
(pmol/h)

Specific
Activity
(pmol/h/mg)

Yield (%)
Purification
(Fold)

Microsomes 250 8750 35 100 1

Detergent

Solubilized
125 7500 60 86 1.7

IAM

Chromatogra

phy

0.03 4125 137500 47 3940

Data adapted from a study on NAPE synthase in dry and imbibing cottonseeds.[1]

Key Properties of Purified Cotton NAPE Synthase:

Property Value

Molecular Mass 64,000 Da

Acyl Donor Free Fatty Acid

Data from the rapid purification of cotton seed membrane-bound N-

acylphosphatidylethanolamine synthase.[2]

Characterization of At1g78690p from Arabidopsis
thaliana
A putative NAPE synthase from Arabidopsis thaliana, encoded by the gene At1g78690, was

characterized. The enzyme, At1g78690p, was found to utilize acyl-CoA as the acyl donor for
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NAPE synthesis.

Property Observation

Acyl Donor Specificity Acyl-CoA

Subcellular Localization Plasmalemma

Expression Pattern Strong expression in roots and young tissues

Information gathered from the discovery and characterization of an Arabidopsis thaliana N-

acylphosphatidylethanolamine synthase.[2]

Experimental Protocols
Purification of NAPE Synthase from Cotton Seedlings
using Immobilized Artificial Membrane (IAM)
Chromatography
This protocol describes the single-step purification of NAPE synthase from detergent-

solubilized cotton microsomes.

a. Preparation of Microsomes and Detergent Solubilization:

Homogenize cotton cotyledons in a suitable buffer and perform differential centrifugation to

isolate the microsomal fraction.

Resuspend the microsomal pellet in a buffer containing a non-ionic detergent (e.g., 2 mM

dodecylmaltoside) to solubilize membrane proteins.

Centrifuge at high speed to pellet unsolubilized material. The supernatant contains the

solubilized microsomal proteins.

b. Immobilized Artificial Membrane (IAM) Chromatography:

Equilibrate an etherIAM.PEC10/C3 column (containing immobilized

phosphatidylethanolamine) with a running buffer containing 2 mM dodecylmaltoside.
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Load approximately 5 mg of the detergent-solubilized microsomal proteins onto the column.

Wash the column with the running buffer to remove unbound proteins.

Elute the bound NAPE synthase using a running buffer supplemented with 0.2 mM

dimyristoylphosphatidylethanolamine (DMPE). DMPE acts as a competitive ligand to

displace the enzyme from the column.

Collect fractions and assay for NAPE synthase activity.

Heterologous Expression and Purification of
Arabidopsis At1g78690p
This protocol describes the expression of At1g78690p in E. coli and its subsequent purification.

a. Expression in E. coli:

Clone the At1g78690 coding sequence into a suitable bacterial expression vector (e.g., a

pET vector with a His-tag).

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

Grow the bacterial culture to a mid-log phase and induce protein expression with IPTG.

Harvest the cells by centrifugation.

b. Purification using Immobilized Metal Ion Affinity Chromatography (IMAC):

Resuspend the bacterial pellet in a lysis buffer containing a detergent and lysozyme.

Lyse the cells by sonication and centrifuge to pellet cell debris.

Apply the supernatant containing the His-tagged At1g78690p to a Ni-NTA affinity column.

Wash the column with a wash buffer containing a low concentration of imidazole to remove

non-specifically bound proteins.
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Elute the purified His-tagged At1g78690p with an elution buffer containing a high

concentration of imidazole.

Dialyze the purified protein to remove imidazole and for buffer exchange.

In Vitro NAPE Synthase Activity Assay
This assay is used to determine the ability of a protein to synthesize NAPE.

Prepare a reaction mixture containing:

Purified enzyme or membrane fraction.

Phosphatidylethanolamine (PE) substrate.

Radiolabeled acyl donor (e.g., [14C]palmitoyl-CoA or [14C]palmitic acid).

Reaction buffer (e.g., Tris-HCl with appropriate pH).

Incubate the reaction mixture at a specific temperature for a defined period.

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

Extract the lipids from the reaction mixture.

Analyze the lipid extract by two-dimensional thin-layer chromatography (TLC) to separate the

radiolabeled NAPE product from the unreacted substrates.

Visualize the radiolabeled spots by autoradiography and quantify the amount of NAPE

formed.

Lipid Analysis by Two-Dimensional Thin-Layer
Chromatography (TLC)
This technique is used to separate and identify NAPE from other lipids.

Spot the lipid extract onto a silica gel TLC plate.
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Develop the plate in the first dimension using a non-polar solvent system (e.g.,

chloroform:methanol:acetic acid).

Dry the plate and then rotate it 90 degrees.

Develop the plate in the second dimension using a more polar solvent system (e.g.,

chloroform:methanol:ammonia).

Visualize the separated lipids using appropriate staining methods (e.g., iodine vapor or

specific spray reagents). The position of the NAPE spot can be confirmed by running a

NAPE standard alongside the sample.

NAPE Identification by Electrospray Ionization-Tandem
Mass Spectrometry (ESI-MS/MS)
ESI-MS/MS is a powerful technique for the structural confirmation of NAPE.

Introduce the purified lipid sample into the mass spectrometer via an electrospray ion

source.

Acquire a full scan mass spectrum to identify the molecular ion of the putative NAPE.

Select the molecular ion for fragmentation (MS/MS).

Analyze the resulting fragment ions. Characteristic fragments for NAPE include the loss of

the N-acyl chain and the fatty acids at the sn-1 and sn-2 positions of the glycerol backbone.
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Click to download full resolution via product page

Caption: The N-acylphosphatidylethanolamine (NAPE) signaling pathway in plants.
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Proposed Function 1: NAPE Synthase Proposed Function 2: Lysoglycerophospholipid Acyltransferase

At1g78690p

Evidence:
- Heterologous expression in E. coli produces NAPE.

- In vitro assays show acyl-CoA dependent NAPE synthesis.
- Overexpression in plants increases NAPE levels.

Faure et al., 2009

Evidence:
- In vitro assays show acylation of lyso-PE and lyso-PG.

- Product analysis by MS suggests formation of diacylated phospholipids, not NAPE.

Bulat & Garrett, 2011

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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